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Compound of Interest

Compound Name: Pentylcyclopentane

Cat. No.: B1328772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for pentylcyclopentane (C₁₀H₂₀). The information is compiled from critically evaluated sources

and is intended to be a valuable resource for researchers in various fields, including chemical

engineering, materials science, and pharmacology, where accurate thermodynamic data is

crucial for process design, safety analysis, and molecular modeling.

Thermochemical Data
The following tables summarize the key thermochemical properties of pentylcyclopentane.

The data has been sourced from the National Institute of Standards and Technology (NIST)

WebBook and other chemical property databases.[1][2][3][4][5]

Table 1: Standard Enthalpy of Formation

Property Value Units Phase Reference

ΔfH° -45.1 kcal/mol Gas [5]

Table 2: Heat Capacity (Cp)

The heat capacity of pentylcyclopentane is dependent on temperature. The following data is

available from the NIST/TRC Web Thermo Tables.[1]
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Phase Temperature Range (K) Data Availability

Ideal Gas 50 - 3000
Critically evaluated

recommendations available

Liquid (at saturation pressure) 250 - 634.06
Critically evaluated

recommendations available

Table 3: Entropy (S)

Entropy data for pentylcyclopentane is also available for the ideal gas and liquid phases over

a range of temperatures.[1]

Phase
Temperature Range
(K)

Pressure Data Availability

Ideal Gas 50 - 3000 Function of Pressure

Critically evaluated

recommendations

available

Liquid (in equilibrium

with Gas)
250 - 634.06 Saturation Pressure

Critically evaluated

recommendations

available

Table 4: Other Thermophysical Properties

A variety of other thermophysical properties for pentylcyclopentane are also documented.[1]

[2]

Property Phase Temperature Range (K)

Enthalpy Ideal Gas 50 - 3000

Enthalpy Liquid in equilibrium with Gas 250 - 634.06

Enthalpy of Vaporization Liquid to Gas 255 - 647

Density Liquid in equilibrium with Gas 200 - 647
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Experimental and Computational Protocols
The determination of thermochemical data relies on a combination of precise experimental

measurements and robust computational models. While specific experimental details for

pentylcyclopentane are not readily available, the following sections describe the general and

widely accepted methodologies used for alkanes and other organic compounds.

Experimental Methodologies
The standard enthalpy of formation (ΔfH°) of organic compounds like pentylcyclopentane is

often determined indirectly using combustion calorimetry.

Bomb Calorimetry: A precisely weighed sample of the substance is completely combusted in

a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is

submerged in a known quantity of water in a calorimeter. The heat released by the

combustion reaction is absorbed by the water and the calorimeter, causing a temperature

rise. By measuring this temperature change and knowing the heat capacity of the calorimeter

system, the heat of combustion can be calculated. The standard enthalpy of formation is

then derived using Hess's Law, by combining the experimentally determined enthalpy of

combustion with the known standard enthalpies of formation of the combustion products

(CO₂ and H₂O).

The heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of

a substance by a specific amount. The primary techniques for its measurement are:

Adiabatic Calorimetry: In this method, the sample is heated by a known amount of electrical

energy, and the resulting temperature increase is measured. The calorimeter is designed to

be thermally isolated from its surroundings to minimize heat loss.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat

required to increase the temperature of a sample and a reference. It is a widely used

technique for determining heat capacities as a function of temperature.

Calvet-Tian Type Calorimetry: This method uses thermopiles to measure the heat flow

between the sample and a massive metallic block maintained at a constant temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1328772?utm_src=pdf-body
https://www.benchchem.com/product/b1328772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The absolute entropy of a substance is typically determined from heat capacity measurements

as a function of temperature, starting from a very low temperature (approaching absolute zero).

Calorimetric Measurement: The heat capacity (Cp) is measured from near 0 K up to the

desired temperature. The entropy (S) at a given temperature T is then calculated by

integrating Cp/T from 0 to T. For phase transitions (melting, boiling), the enthalpy of the

transition is divided by the temperature at which it occurs and added to the integrated

entropy.

Computational Methodologies
With the advancement of computational chemistry, theoretical methods are increasingly used to

predict thermochemical properties. These methods can be particularly useful when

experimental data is scarce.

Ab Initio Calculations: These are high-level quantum mechanical calculations that solve the

electronic Schrödinger equation to determine the energy of a molecule. Methods like the

Gaussian-n theories (e.g., G3, G4) can provide highly accurate predictions of enthalpies of

formation.

Density Functional Theory (DFT): DFT is another quantum mechanical method that is

computationally less expensive than high-level ab initio methods, making it suitable for larger

molecules. It can be used to calculate molecular geometries, vibrational frequencies, and

energies, from which thermochemical properties can be derived.

High-Throughput Force Field Simulation: This approach uses classical mechanics with

parameterized force fields to simulate the behavior of a large number of molecules. It can be

employed to calculate various thermodynamic properties, including heat capacity and

enthalpy of vaporization.

Group Additivity Methods: These are empirical methods that estimate thermochemical

properties by summing the contributions of individual functional groups within a molecule.

While less accurate than quantum mechanical methods, they are computationally very fast

and can provide good estimates for a wide range of organic compounds.
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The following diagrams illustrate the logical workflows for determining the thermochemical

properties of a compound like pentylcyclopentane.

Experimental Path

Calculation Path

Pentylcyclopentane Sample Bomb Calorimetry Measure Heat of Combustion (ΔcH°)

Hess's Law Calculation Standard Enthalpy of Formation (ΔfH°)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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